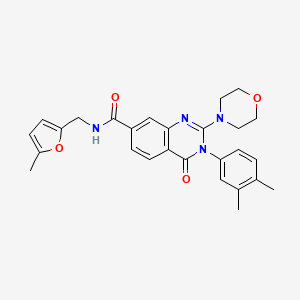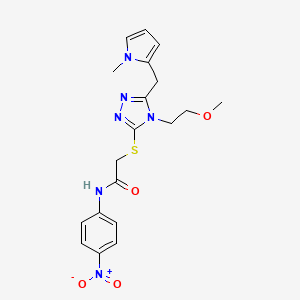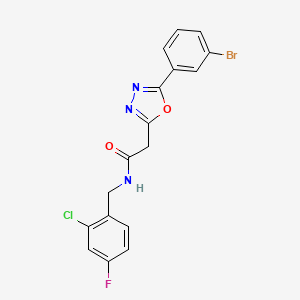
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-chloro-4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-chloro-4-fluorobenzyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it particularly interesting for researchers looking to develop new drugs or understand the mechanisms of existing ones.
科学的研究の応用
Antimicrobial Properties
Compounds derived from 1,3,4-oxadiazole, similar to the specified chemical, exhibit significant antimicrobial properties. These properties are enhanced by the presence of fluorine atoms in the phenyl ring of the derivatives. Studies have shown that certain derivatives, specifically those bearing a maximum number of fluorine atoms, demonstrate high potency against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014). Additionally, various 1,3,4-oxadiazole derivatives have been synthesized and shown to be active against different microbial species (Gul et al., 2017).
Anti-Salmonella Typhi Activity
Compounds related to the specified chemical, particularly those derived from phenyl acetic acid and 1,3,4-oxadiazole, have demonstrated significant antibacterial activity against Salmonella typhi. Various derivatives of this compound class, after specific acylation and cyclization reactions, have shown promising results in combating this bacterial strain (Salama, 2020).
Antioxidant and Enzyme Inhibitory Activities
A series of benzimidazole derivatives containing 1,3,4-oxadiazole, similar in structure to the specified chemical, have been synthesized and evaluated for their antioxidant and enzyme inhibitory activities. These compounds have shown notable scavenging activity and have been effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Antibacterial Agents
Derivatives of 1,3,4-oxadiazole have been synthesized with significant antibacterial activity. These compounds were developed from a common intermediate, which shares structural similarities with the specified chemical. The antibacterial efficacy of these derivatives has been confirmed through various tests (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Xanthine Oxidase Inhibitory Activity
Compounds with a structure that includes 1,3,4-oxadiazole, similar to the chemical , have been evaluated for their xanthine oxidase inhibitory activity. This activity is crucial for potential therapeutic applications in diseases related to oxidative stress (Qi et al., 2015).
Antibacterial and Anti-enzymatic Potential
N-substituted derivatives of 1,3,4-oxadiazole, structurally akin to the specified chemical, have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. These compounds have shown good inhibitory effects against certain bacterial strains and have displayed low toxicity, suggesting potential for further biological applications (Nafeesa et al., 2017).
Anti-inflammatory Activity
N-substituted acetamide derivatives of 1,3,4-oxadiazole, which are structurally related to the specified chemical, have been synthesized and evaluated for anti-inflammatory activity. Certain derivatives have shown significant results in this area, suggesting potential applications in anti-inflammatory therapies (Sunder & Maleraju, 2013).
特性
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClFN3O2/c18-12-3-1-2-10(6-12)17-23-22-16(25-17)8-15(24)21-9-11-4-5-13(20)7-14(11)19/h1-7H,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLUWHLUSFQBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC(=O)NCC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-chloro-4-fluorobenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

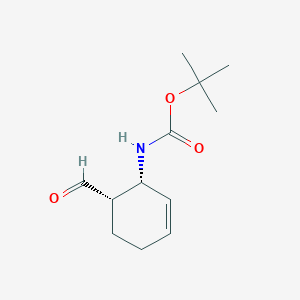

![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B3000412.png)
![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)


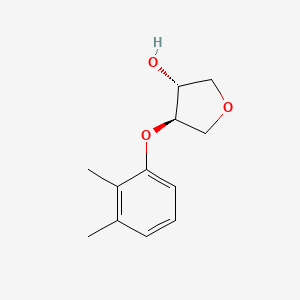
![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)
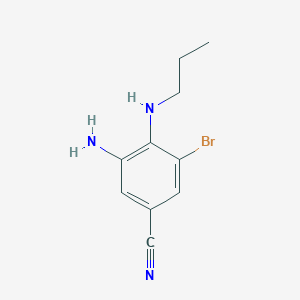
![N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3000423.png)
